molecular formula C6H9N3O2 B3356783 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester CAS No. 688041-31-8

1H-Imidazole-1-acetic acid, 4-amino-, methyl ester

Cat. No.: B3356783
CAS No.: 688041-31-8
M. Wt: 155.15 g/mol
InChI Key: OYHBIULAPFQHHG-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetic acid, 4-amino-, methyl ester is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position and a methyl ester group at the acetic acid moiety. It is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an aldehyde, followed by cyclization to form the imidazole ring. The methyl ester group is then introduced through esterification reactions.

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes, optimizing yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH, are crucial to ensure efficient production. Advanced techniques like continuous flow synthesis may also be utilized to enhance scalability and consistency.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different imidazole-based compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-amino-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are used in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amino and ester groups contribute to its binding affinity and specificity towards target molecules, modulating their function and activity.

Comparison with Similar Compounds

    Imidazole-4-acetic acid: Similar in structure but lacks the methyl ester group.

    Histidine: An amino acid with an imidazole side chain, differing in its overall structure and biological role.

    Imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.

Uniqueness: 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(4-aminoimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)3-9-2-5(7)8-4-9/h2,4H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHBIULAPFQHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472752
Record name 1H-IMIDAZOLE-1-ACETIC ACID, 4-AMINO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688041-31-8
Record name 1H-IMIDAZOLE-1-ACETIC ACID, 4-AMINO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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